molecular formula C28H27ClN4O3S B2628610 4-(2-{[(benzylcarbamoyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(3-chlorophenyl)methyl]butanamide CAS No. 451464-81-6

4-(2-{[(benzylcarbamoyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(3-chlorophenyl)methyl]butanamide

Cat. No.: B2628610
CAS No.: 451464-81-6
M. Wt: 535.06
InChI Key: DRDFKDQJTWDMCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzylcarbamoylmethylsulfanyl (Position 2)

  • Electronic Effects: The sulfanyl (-S-) group acts as an electron donor, while the benzylcarbamoyl moiety introduces hydrogen-bonding capacity via its amide carbonyl.
  • Spatial Arrangement: The methylene spacer between sulfur and carbamoyl allows rotational flexibility, enabling adaptive binding to enzymatic pockets.
  • Comparative Relevance: Unlike halogenated derivatives, this group may prioritize hydrogen bonding over hydrophobic interactions, as seen in antimicrobial quinazolinones.

3-Chlorobenzyl (Position 3)

  • Electrostatic Profile: The chloro substituent exerts an electron-withdrawing effect, enhancing the lipophilicity of the benzyl group.
  • Conformational Impact: The butanamide chain’s length (four carbons) balances flexibility and rigidity, potentially optimizing interactions with extended binding sites.

Substituent Synergy: The juxtaposition of a polar carbamoyl-sulfanyl group (position 2) and a lipophilic 3-chlorobenzyl moiety (position 3) suggests a dual mechanism of action—potentially combining target-specific hydrogen bonding and membrane penetration. This contrasts with derivatives bearing uniformly electron-withdrawing or donating groups, which exhibit narrower bioactivity spectra.

Properties

IUPAC Name

4-[2-[2-(benzylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-[(3-chlorophenyl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27ClN4O3S/c29-22-11-6-10-21(16-22)18-30-25(34)14-7-15-33-27(36)23-12-4-5-13-24(23)32-28(33)37-19-26(35)31-17-20-8-2-1-3-9-20/h1-6,8-13,16H,7,14-15,17-19H2,(H,30,34)(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDFKDQJTWDMCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCCC(=O)NCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{[(benzylcarbamoyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(3-chlorophenyl)methyl]butanamide typically involves multiple steps. One common approach includes the following steps:

    Formation of the Quinazolinone Core: This can be achieved by reacting anthranilic acid with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Benzylcarbamoyl Group: This step involves the reaction of the quinazolinone intermediate with benzyl isocyanate.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent.

    Final Coupling with the Butanamide Moiety: The final step involves coupling the intermediate with 3-chlorobenzylamine under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-{[(benzylcarbamoyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(3-chlorophenyl)methyl]butanamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the quinazolinone core can be reduced to form alcohols.

    Substitution: The benzylcarbamoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-{[(benzylcarbamoyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(3-chlorophenyl)methyl]butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-{[(benzylcarbamoyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(3-chlorophenyl)methyl]butanamide involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The benzylcarbamoyl and sulfanyl groups may enhance the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized into two groups: (1) Quinazolinone derivatives with thioether/acylamide substitutions and (2) heterocyclic compounds featuring a 4-oxo motif but divergent cores. Key comparisons are outlined below:

Compound Core Structure Substituents Molecular Weight (g/mol) Hypothesized Bioactivity
Target Compound 3,4-Dihydroquinazolin-4-one 2-[(Benzylcarbamoyl)methyl]sulfanyl; 3-[N-(3-chlorobenzyl)butanamide] ~529.0 (calculated) Kinase inhibition, antimicrobial
4-(2-Mercapto-4-oxoquinazolin-3(4H)-yl) Benzenesulfonamide (Compound 4, ) 3,4-Dihydroquinazolin-4-one 2-Mercapto; 3-(4-sulfamoylphenyl) 333.3 (reported) Antimicrobial, anti-inflammatory
2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-substituted acetamides (Compounds 5–18, ) 3,4-Dihydroquinazolin-4-one 2-Thio-N-substituted acetamide; 3-(4-sulfamoylphenyl) 400–450 (estimated) Varied (dependent on N-substituents)
Example 53 from Pyrazolo[3,4-d]pyrimidine 4-Oxo-4H-chromen-2-yl; 3-(3-fluorophenyl); 2-fluoro-N-isopropylbenzamide 589.1 (reported) Kinase inhibition (hypothetical)

Key Observations

Quinazolinone Core vs. Pyrazolopyrimidine: The target compound shares the 4-oxo-3,4-dihydroquinazolin-3-yl core with compounds in , which are associated with antimicrobial activity . In contrast, the pyrazolopyrimidine-chromen hybrid in represents a structurally distinct chemotype, though the 4-oxo group may suggest overlapping binding modes (e.g., ATP-competitive kinase inhibition).

The 3-chlorophenylmethyl substituent introduces steric bulk and lipophilicity, which may enhance membrane permeability compared to the sulfamoyl group in Compound 3.

Biological Implications: Thioether-linked quinazolinones (e.g., Compounds 5–18 ) demonstrate substituent-dependent activity, with bulkier groups like benzylcarbamoyl (target compound) likely favoring interactions with hydrophobic binding pockets. The 3-chlorophenyl group, a common bioisostere in drug design, may confer halogen-bonding interactions or metabolic stability.

Research Findings and Hypotheses

Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to those in , involving nucleophilic substitution of a mercaptoquinazolinone precursor with 2-chloro-N-(3-chlorobenzyl)butanamide .

Structure-Activity Relationship (SAR): Sulfanyl Group Modifications: Replacement of -SH (Compound 4) with benzylcarbamoyl methyl sulfanyl may reduce oxidative degradation while maintaining thioether-mediated target engagement. Chlorophenyl vs.

Pharmacokinetic Predictions :

  • The higher molecular weight (~529 g/mol) and lipophilicity of the target compound compared to Compound 4 (~333 g/mol) may reduce aqueous solubility but improve tissue penetration.

Biological Activity

The compound 4-(2-{[(benzylcarbamoyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(3-chlorophenyl)methyl]butanamide is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C28H27ClN4O3S
  • Molecular Weight : 535.06 g/mol
  • CAS Number : 451464-81-6

The compound features a quinazolinone core, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties. The presence of the benzylcarbamoyl and chlorophenyl groups enhances its pharmacological potential.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : Interaction with receptors that regulate cell signaling pathways can lead to altered cellular responses.
  • Antioxidant Activity : The structure suggests potential antioxidant properties, which can mitigate oxidative stress in cells.

Anticancer Activity

Research indicates that compounds similar to this structure exhibit significant anticancer properties. A study focusing on quinazolinone derivatives showed that they can induce apoptosis in cancer cells through various pathways, including caspase activation and mitochondrial disruption .

Antimicrobial Properties

In vitro studies have demonstrated that quinazolinone derivatives possess antimicrobial activity against a range of pathogens. The mechanism is believed to involve disruption of bacterial cell wall synthesis .

Research Studies and Case Studies

StudyFocusFindings
Anticancer ActivityInduced apoptosis in various cancer cell lines through caspase activation.
Antimicrobial PropertiesEffective against Gram-positive and Gram-negative bacteria; mechanism involves cell wall disruption.
Anti-inflammatory EffectsReduced levels of TNF-alpha and IL-6 in cellular models; potential for treating inflammatory diseases.

Q & A

Q. What synthetic strategies are recommended for synthesizing this compound, and how can reaction conditions be optimized?

Methodological Answer :

  • Multi-step synthesis : Begin with quinazolinone core formation via cyclization of anthranilic acid derivatives, followed by sulfanyl group introduction using [(benzylcarbamoyl)methyl]thiol intermediates. Palladium-catalyzed reductive cyclization (e.g., using formic acid derivatives as CO surrogates) may enhance yield .
  • Optimization : Vary catalysts (e.g., Pd/C), solvent systems (acetonitrile or DMF), and temperature (80–120°C). Monitor intermediates via TLC or HPLC to minimize by-products .

Q. Which spectroscopic techniques are essential for structural characterization?

Methodological Answer :

  • HRMS : Confirm molecular weight (e.g., ESI-HRMS in positive ion mode).
  • NMR : Use ¹H/¹³C NMR to identify quinazolinone protons (δ 7.5–8.5 ppm), amide NH (~δ 10 ppm), and sulfanyl groups (δ 2.5–3.5 ppm). DEPT-135 distinguishes CH₂/CH₃ groups .
  • IR : Confirm carbonyl stretches (amide C=O at ~1650 cm⁻¹; quinazolinone C=O at ~1700 cm⁻¹) .

Q. What in vitro assays are suitable for initial biological activity screening?

Methodological Answer :

  • Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase assays with malachite green detection).
  • Cell viability : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

Advanced Research Questions

Q. How can contradictory results in biological activity across assay systems be resolved?

Methodological Answer :

  • Orthogonal validation : Compare enzyme inhibition (cell-free) vs. cell-based assays (e.g., proliferation/apoptosis markers).
  • SAR studies : Modify substituents (e.g., benzylcarbamoyl vs. phenyl groups) to isolate pharmacophores.
  • Solubility controls : Use DMSO concentration ≤0.1% to avoid false negatives .

Q. What computational methods predict binding interactions with target proteins?

Methodological Answer :

  • Molecular docking : Use AutoDock Vina with protein structures from PDB (e.g., EGFR kinase domain, PDB ID: 1M17).
  • MD simulations : Run 100 ns simulations (GROMACS) to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .

Q. How can reaction by-products be minimized during sulfanyl group installation?

Methodological Answer :

  • Protecting groups : Temporarily block quinazolinone NH with Boc groups to prevent undesired alkylation.
  • Thiol activation : Use TCICA (trichloroisocyanuric acid) to generate reactive sulfenyl chloride intermediates, improving regioselectivity .

Data Analysis & Stability

Q. What analytical workflows resolve complex NMR spectra of this compound?

Methodological Answer :

  • 2D NMR : Employ HSQC to correlate ¹H-¹³C signals and NOESY for spatial proximity analysis (e.g., confirming benzyl group orientation).
  • Dynamic exchanges : Use variable-temperature NMR to detect tautomerization in quinazolinone rings .

Q. How does pH influence the compound’s stability in aqueous buffers?

Methodological Answer :

  • Accelerated stability studies : Incubate at pH 3–9 (37°C, 72 hrs) and monitor degradation via UPLC.
  • Degradation pathways : Quinazolinone hydrolysis dominates at pH >8, while sulfanyl oxidation occurs at pH <4 .

Biological Mechanism

Q. What strategies validate target engagement in cellular models?

Methodological Answer :

  • CETSA : Cellular Thermal Shift Assay to confirm target binding by measuring protein thermal stability shifts.
  • CRISPR knockouts : Silence putative targets (e.g., AKT1) and assess compound efficacy loss .

Q. How can off-target effects be systematically profiled?

Methodological Answer :

  • Kinome-wide screening : Use competitive binding assays (e.g., KinomeScan) at 1 µM compound concentration.
  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.